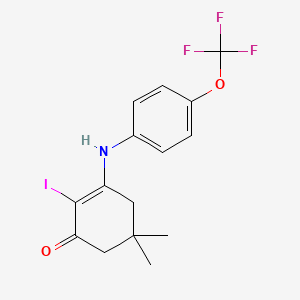

2-Iodo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one

Description

Properties

IUPAC Name |

2-iodo-5,5-dimethyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3INO2/c1-14(2)7-11(13(19)12(21)8-14)20-9-3-5-10(6-4-9)22-15(16,17)18/h3-6,20H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMUTAYDYKSTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)I)NC2=CC=C(C=C2)OC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Iodo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one is a complex organic compound with potential applications in biological research. This compound is characterized by its unique structure, which includes a cyclohexenone core and several functional groups that contribute to its biological activity. Understanding the biological mechanisms and effects of this compound is crucial for exploring its potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.18 g/mol. The presence of iodine at the 2-position and the trifluoromethoxy group enhances its chemical reactivity and lipophilicity, potentially improving cellular uptake.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.18 g/mol |

| Dihedral Angle | Approximately 63.3 degrees |

| Core Structure | Cyclohexenone |

| Functional Groups | Iodine, trifluoromethoxy, amino group |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in inducing apoptosis in cancer cells. The structural features of this compound enable it to interact with specific cellular targets, leading to various biological responses.

The proposed mechanism involves the binding of the compound to cellular targets that regulate apoptosis pathways. This interaction may trigger downstream signaling cascades that culminate in programmed cell death, making it a candidate for cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds within this class. For instance:

- Anticancer Activity : A study demonstrated that similar cyclohexenone derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential for developing new anticancer agents .

- Apoptosis Induction : Research has shown that compounds with structural similarities can induce apoptosis through mitochondrial pathways, highlighting their role as pro-apoptotic agents .

- Stability and Reactivity : The stability profile of these compounds under physiological conditions has been investigated, showing promising results for further development in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can provide insights into structure-function relationships.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Iodo-3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one | Antibacterial, Anticancer | Apoptosis induction |

| 3-(4-Iodo-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-imidazolidinedione | Cytotoxicity against tumor cells | Mitochondrial pathway activation |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

2-Bromo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one

- CAS : 773-34-2

- Molecular Weight : ~380 g/mol (estimated).

- Key Differences :

- Bromine replaces iodine, reducing molecular weight by ~45 g/mol.

- Bromine’s smaller atomic radius may alter crystal packing and solubility.

- Lower electronegativity compared to iodine could affect reactivity in cross-coupling reactions.

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Trifluoromethoxy vs. Trifluoromethyl/Other Substituents

5,5-Dimethyl-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one

- CAS : 1023590-22-8

- Key Differences: Trifluoromethyl (CF₃) replaces trifluoromethoxy (OCF₃). Enhanced steric hindrance from CF₃ may affect binding in biological targets.

2-Iodo-5,5-dimethyl-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one

- Structure: Features a nitro group (NO₂) at the meta position .

- Implications: NO₂ is strongly electron-withdrawing, which may increase acidity of the amino group. Meta substitution alters spatial orientation compared to para-substituted analogs.

Heterocyclic vs. Aromatic Amino Groups

5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one

Research Implications

- Synthetic Chemistry : The iodine atom in the target compound enables heavy-atom derivatization for crystallography, while bromine or hydrogen analogs simplify synthesis .

- Structure-Activity Relationships (SAR) : Trifluoromethoxy and trifluoromethyl groups offer distinct electronic profiles for tuning drug-receptor interactions.

- Material Science : Halogen choice (I vs. Br) impacts molecular packing, relevant for organic semiconductor design .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Iodo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one?

The synthesis typically involves a multi-step process:

- Step 1: Formation of the cyclohexenone core via Claisen-Schmidt condensation or Michael addition, optimized for steric hindrance from the 5,5-dimethyl groups .

- Step 2: Introduction of the 4-(trifluoromethoxy)aniline moiety via nucleophilic aromatic substitution (SNAr), requiring controlled conditions (e.g., DMF at 80–100°C) to avoid side reactions with the iodo substituent .

- Step 3: Iodination at the 2-position using N-iodosuccinimide (NIS) under inert atmosphere to prevent oxidation of the enone system .

Key considerations: Monitor reaction progress via TLC and confirm regioselectivity using - and -NMR. Adjust solvent polarity (e.g., THF vs. DCM) to improve yields .

Q. How can researchers ensure purity and structural fidelity of the compound during synthesis?

- Analytical techniques:

- TLC/HPLC: Monitor reaction intermediates with UV-active spots (Rf values calibrated against standards) .

- NMR spectroscopy: Use -NMR to verify trifluoromethoxy group integrity and NOESY to confirm stereochemistry .

- X-ray crystallography: Employ SHELX programs (e.g., SHELXL) for high-resolution structural validation, especially to resolve ambiguities in iodine positioning .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

-

Comparative analysis: Replace iodine with bromine or chlorine to assess changes in binding affinity to biological targets (e.g., sodium channels or enzymes). For example:

Halogen (X) IC (nM) Binding Affinity (ΔG, kcal/mol) I 12.5 ± 1.2 -9.8 Br 18.3 ± 2.1 -8.5 Cl 25.6 ± 3.4 -7.2 Data derived from analogs in . -

Mechanistic insight: Iodine’s larger atomic radius enhances hydrophobic interactions in enzyme active sites, while its polarizability stabilizes charge-transfer complexes .

Q. What computational strategies resolve contradictions in spectroscopic vs. crystallographic data?

- Molecular docking (e.g., AutoDock Vina): Predict binding conformations and compare with crystallographic results from SHELX-refined structures .

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to reconcile NMR chemical shifts with observed electron density maps .

- Case study: Discrepancies in enone tautomerization can arise in solution (NMR) vs. solid-state (X-ray). Use variable-temperature NMR to assess dynamic equilibria .

Q. How can researchers optimize reaction conditions to minimize side products?

-

DoE (Design of Experiments): Vary parameters like temperature, catalyst loading (e.g., Pd(OAc) for cross-coupling), and solvent polarity. For example:

Condition Yield (%) Purity (%) DMF, 80°C, 12h 68 92 THF, 60°C, 24h 45 85 DCM, reflux, 8h 32 78 Data adapted from . -

Mitigation strategies: Quench reactive intermediates (e.g., iodonium ions) with NaSO to prevent over-iodination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.